Ethyl 3-(3-Benzothienyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-Benzothienyl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Benzothienyl)-3-hydroxypropanoate typically involves the reaction of 3-benzothiophene with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation or crystallization may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Benzothienyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups such as halides, amines, or alkyl groups.
Scientific Research Applications
Ethyl 3-(3-Benzothienyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Benzothienyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-(3-Benzothienyl)-3-hydroxypropanoate can be compared with other benzothiophene derivatives such as:
3-Benzothienyl-L-alanine: Similar in structure but contains an amino acid moiety, making it relevant in peptide synthesis and protein engineering.
3-Benzothienylmethanol: Contains a hydroxyl group instead of an ester, leading to different reactivity and applications.
3-Benzothienylacetic acid: Contains a carboxylic acid group, making it more acidic and suitable for different chemical transformations.
Properties
Molecular Formula |
C13H14O3S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 3-(1-benzothiophen-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O3S/c1-2-16-13(15)7-11(14)10-8-17-12-6-4-3-5-9(10)12/h3-6,8,11,14H,2,7H2,1H3 |
InChI Key |
SMXNFNYECBSEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC2=CC=CC=C21)O |
Origin of Product |
United States |
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